molecular formula C13H19N3O4 B572733 6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1206248-72-7

6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B572733
M. Wt: 281.312
InChI Key: LPBHXPQDNXHAOT-UHFFFAOYSA-N
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Description

6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate, also known as 6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate, is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality 6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate' involves a series of reactions starting from commercially available starting materials.

Starting Materials
2,3-Dimethylpyridine, tert-Butyl acrylate, Ethyl chloroformate, Hydrazine hydrate, Sodium hydroxide, Acetic acid, Methanol, Diethyl ether, Wate

Reaction
Step 1: 2,3-Dimethylpyridine is reacted with tert-Butyl acrylate in the presence of a base to form 6-tert-Butyl-3-methyl-4,5-dihydropyridin-2(1H)-one., Step 2: Ethyl chloroformate is added to the reaction mixture obtained from step 1 to form 6-tert-Butyl-3-methyl-4,5-dihydropyridin-2(1H)-one-3-carboxylic acid ethyl ester., Step 3: Hydrazine hydrate is added to the reaction mixture obtained from step 2 to form 6-tert-Butyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridin-3-ylamine., Step 4: Sodium hydroxide and acetic acid are added to the reaction mixture obtained from step 3 to form 6-tert-Butyl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylic acid., Step 5: Methanol is added to the reaction mixture obtained from step 4 to form 6-tert-Butyl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate., Step 6: The product obtained from step 5 is purified by recrystallization from a mixture of diethyl ether and water.

properties

IUPAC Name

6-O-tert-butyl 3-O-methyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-5-8-9(7-16)14-15-10(8)11(17)19-4/h5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBHXPQDNXHAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

CAS RN

1206248-72-7
Record name 6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate
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